molecular formula C17H14N2O2 B12791443 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-05-4

2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12791443
CAS No.: 140413-05-4
M. Wt: 278.30 g/mol
InChI Key: WUKFGTRLGMGCPE-UHFFFAOYSA-N
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Description

2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a cyano group, multiple methyl groups, and a dibenzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzoxazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoxazepine core. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. Common reagents for this step include cyanide salts such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The cyano group and the dibenzoxazepine core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
  • 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one
  • 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one

Uniqueness

This compound is unique due to its specific structural features, including the presence of the oxazepine ring and the cyano group. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

140413-05-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2,4,5-trimethyl-6-oxobenzo[b][1,4]benzoxazepine-8-carbonitrile

InChI

InChI=1S/C17H14N2O2/c1-10-6-11(2)16-15(7-10)21-14-5-4-12(9-18)8-13(14)17(20)19(16)3/h4-8H,1-3H3

InChI Key

WUKFGTRLGMGCPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=C(C=C3)C#N)C(=O)N2C)C

Origin of Product

United States

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